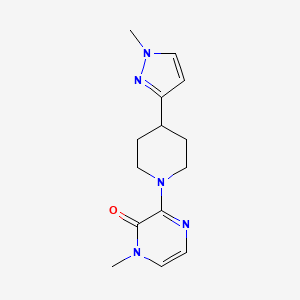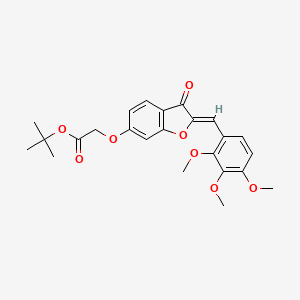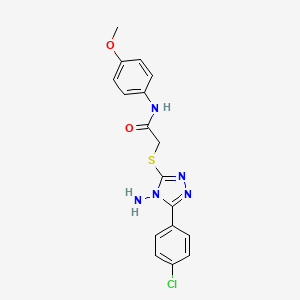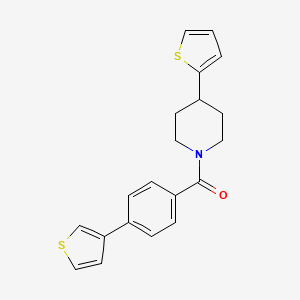![molecular formula C7H12ClNO2 B2711556 (1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride CAS No. 2137717-74-7](/img/structure/B2711556.png)
(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride, also known as (-)-CPCA, is a synthetic compound that belongs to the class of tropane derivatives. Tropanes are a group of compounds that have been widely used as central nervous system stimulants and local anesthetics. (-)-CPCA is a potent inhibitor of the dopamine transporter (DAT), which is a protein that regulates the concentration of dopamine in the brain. In
Wissenschaftliche Forschungsanwendungen
Organocatalysis and Asymmetric Synthesis
The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure found in bioactive natural products and drug candidates. Researchers have explored its use in asymmetric synthesis and catalysis. For instance, bornanesultam serves as a well-known chiral auxiliary, while dibenzyldiene and diphonane act as effective chiral ligands for transition-metal catalysis .
Drug Discovery and Medicinal Chemistry
Bicyclo[2.2.1]heptane derivatives exhibit promising pharmacological properties. By functionalizing the bridgehead carbon, researchers can create novel drug candidates. The compound’s carboxylate group provides versatility for further transformations. Investigating its potential as a drug scaffold is essential for relevant drug discovery .
Chemical Biology and Bioactivity
The bicyclo[2.2.1]heptane core appears in various bioactive natural products. For instance, camphor, sordarins, α-santalol, and -san-β-talol contain this structural motif. Understanding the biological activities associated with these compounds can guide further research and potential therapeutic applications .
Building Blocks for Organic Synthesis
Researchers have developed expedient synthetic methodologies to prepare 6-functionalized azabicyclo[4.1.0]heptane-derived building blocks. These intermediates serve as valuable starting materials for organic synthesis. For example, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate can be obtained from readily available 4-hydroxymethyl pyridine .
Cycloaddition Reactions
The compound’s unique structure allows for interesting cycloaddition reactions. Notably, an organocatalytic formal [4 + 2] cycloaddition enables rapid access to bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials. This reaction proceeds under mild and operationally simple conditions, making it valuable in synthetic chemistry .
Crystal Engineering and Supramolecular Chemistry
Exploring the crystal structures and supramolecular interactions of bicyclo[2.2.1]heptane derivatives can provide insights into their behavior and properties. Researchers can investigate hydrogen bonding patterns, crystal packing, and potential applications in materials science .
Eigenschaften
IUPAC Name |
(1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-4-5(7)2-1-3-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOPZLUEJMECES-PACXSXMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(NC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@]2(NC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate](/img/structure/B2711473.png)


![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2711477.png)


![2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2711481.png)
![1-allyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2711482.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide](/img/structure/B2711489.png)

![4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711492.png)

